molecular formula C8H10O4 B14613051 1,6-Dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid CAS No. 60463-01-6

1,6-Dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid

Cat. No.: B14613051
CAS No.: 60463-01-6
M. Wt: 170.16 g/mol
InChI Key: KWQSYZVAOWYCNP-UHFFFAOYSA-N
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Description

1,6-Dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid is a chemical compound with the molecular formula C8H10O4. It is a 3-hydroxy carboxylic acid and is known for its unique structure, which includes a cyclohexadiene ring substituted with hydroxyl and carboxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid typically involves the hydroxylation of a cyclohexadiene precursor. One common method includes the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of a catalyst to introduce hydroxyl groups at specific positions on the cyclohexadiene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as transition metal complexes or enzymes may be employed to facilitate the hydroxylation process efficiently .

Chemical Reactions Analysis

Types of Reactions

1,6-Dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,6-Dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,6-Dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,6-Dihydroxycyclohexa-2,4-diene-1-carboxylate
  • cis-1,6-Dihydroxy-4-methylcyclohexa-2,4-dienecarboxylic acid
  • 4-Methylcyclohexa-3,5-diene-1,2-cis-diol-1-carboxylic acid

Uniqueness

1,6-Dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid is unique due to its specific substitution pattern on the cyclohexadiene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications and distinguishes it from other similar compounds .

Properties

CAS No.

60463-01-6

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid

InChI

InChI=1S/C8H10O4/c1-5-2-3-8(12,7(10)11)6(9)4-5/h2-4,6,9,12H,1H3,(H,10,11)

InChI Key

KWQSYZVAOWYCNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C(C=C1)(C(=O)O)O)O

Origin of Product

United States

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